BMS-585248

Description

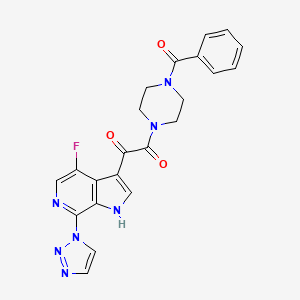

Structure

2D Structure

3D Structure

Properties

CAS No. |

619331-12-3 |

|---|---|

Molecular Formula |

C22H18FN7O3 |

Molecular Weight |

447.4 g/mol |

IUPAC Name |

1-(4-benzoylpiperazin-1-yl)-2-[4-fluoro-7-(triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione |

InChI |

InChI=1S/C22H18FN7O3/c23-16-13-25-20(30-7-6-26-27-30)18-17(16)15(12-24-18)19(31)22(33)29-10-8-28(9-11-29)21(32)14-4-2-1-3-5-14/h1-7,12-13,24H,8-11H2 |

InChI Key |

YILIMUKOYIOIAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=C3C(=CN=C4N5C=CN=N5)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(4-benzoyl-piperazin-1-yl)-2-(4-fluoro-7-(1,2,3)triazol-1-yl-1H-pyrrolo(2,3-c)pyridin-3-yl)-ethane-1,2-dione BMS-585248 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of BMS-585248: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-585248 is a novel investigational antiretroviral agent that represents a significant advancement in the field of HIV-1 therapeutics. It belongs to a class of drugs known as HIV-1 attachment inhibitors, which target the initial stage of the viral lifecycle: the binding of the virus to the host cell. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its molecular target, the signaling pathways it disrupts, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of gp120-CD4 Interaction

This compound is a prodrug that, upon administration, is converted to its active metabolite. This active compound is a potent inhibitor of HIV-1 entry.[1] The core mechanism of action of the active form of this compound is the allosteric inhibition of the interaction between the HIV-1 envelope glycoprotein gp120 and the primary host cell receptor, CD4.[2]

The gp120 protein is a critical component of the HIV-1 entry machinery, forming a trimeric complex on the viral surface with the transmembrane glycoprotein gp41.[3] The initial and essential step for viral entry into a host T-cell is the binding of gp120 to the CD4 receptor on the cell surface.[3] This binding event triggers a series of conformational changes in gp120, which then allows it to engage with a secondary coreceptor, either CCR5 or CXCR4.[4][5] This dual-receptor engagement leads to further conformational changes in gp41, ultimately resulting in the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell's cytoplasm.[4]

The active metabolite of this compound binds to a specific pocket within the gp120 protein. This binding is not directly at the CD4 binding site but rather at an allosteric site. By occupying this pocket, the inhibitor induces or stabilizes a conformation of gp120 that is unable to efficiently bind to the CD4 receptor. This prevents the initiation of the entire entry cascade, effectively neutralizing the virus before it can infect the host cell.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active form, providing insights into its pharmacokinetic profile and in vitro activity.

Table 1: In Vivo Pharmacokinetic Profile of this compound in Male Rats [1]

| Route of Administration | Dose (mg/kg) | Cmax (µM) | AUC (µM·h) |

| Intravenous | 1 | - | 3.22 |

| Oral | 5 | - | 8.06 |

| Oral | 15 | 6.6 | 42 |

| Oral | 75 | 8.4 | 115 |

| Oral | 200 | 11 | 145 |

Table 2: In Vitro Activity and Cytotoxicity

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| Antiviral Activity | U87 cells expressing CD4 and CCR5 | EC50 | Potent (specific value not publicly available) | [1] |

| Cytotoxicity | Human U87 cells co-expressing CD4 and CXCR4 receptors | CC50 | > 40,000 | [1] |

Experimental Protocols

The elucidation of the mechanism of action of this compound has relied on a variety of specialized experimental protocols. Below are detailed methodologies for key experiments.

HIV-1 Pseudotyped Virus Neutralization Assay

This assay is a cornerstone for evaluating the antiviral activity of entry inhibitors.

-

Cell Culture: U87 cells stably expressing the human CD4 and CCR5 receptors are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, streptomycin, and a selection agent (e.g., puromycin) to maintain receptor expression.

-

Pseudovirus Production: Pseudoviruses are generated by co-transfecting HEK293T cells with a plasmid encoding the HIV-1 genome that lacks the env gene but contains a reporter gene (e.g., luciferase) and a second plasmid encoding the desired HIV-1 envelope glycoprotein (e.g., from the JR-FL strain). The resulting viral particles are replication-incompetent but can infect cells in a single round, with infection efficiency quantifiable by the reporter gene expression.

-

Neutralization Assay:

-

U87-CD4-CCR5 cells are seeded in 96-well plates and incubated overnight.

-

Serial dilutions of the active form of this compound are prepared in cell culture medium.

-

A standardized amount of the HIV-1 pseudovirus is pre-incubated with the compound dilutions for 1 hour at 37°C.

-

The virus-compound mixture is then added to the target cells.

-

After 48-72 hours of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

-

Data Analysis: The luciferase signal is normalized to that of untreated virus-infected cells. The EC50 value, the concentration of the compound that inhibits viral entry by 50%, is calculated by fitting the data to a dose-response curve.

gp120-CD4 Binding Enzyme-Linked Immunosorbent Assay (ELISA)

This biochemical assay directly measures the ability of a compound to inhibit the interaction between gp120 and CD4.

-

Plate Coating: High-binding 96-well ELISA plates are coated with a recombinant soluble form of the CD4 receptor (sCD4) overnight at 4°C.

-

Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., PBS with 3% bovine serum albumin) for 1-2 hours at room temperature to prevent non-specific binding.

-

Inhibition Reaction:

-

Serial dilutions of the active form of this compound are prepared.

-

A constant concentration of recombinant HIV-1 gp120 is pre-incubated with the compound dilutions for 1 hour at room temperature.

-

The gp120-compound mixture is then added to the sCD4-coated and blocked wells. The plates are incubated for 1-2 hours at room temperature.

-

-

Detection:

-

The plates are washed to remove unbound gp120.

-

A primary antibody that specifically recognizes gp120 (e.g., a biotinylated anti-gp120 monoclonal antibody) is added to the wells and incubated for 1 hour.

-

After another wash step, a secondary detection reagent, such as streptavidin-horseradish peroxidase (HRP), is added and incubated for 30 minutes.

-

The plates are washed again, and a TMB substrate solution is added. The reaction is allowed to develop in the dark.

-

-

Data Acquisition and Analysis: The reaction is stopped with a stop solution (e.g., 1M H2SO4), and the absorbance is read at 450 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of the gp120-CD4 binding, is determined from a dose-response curve.

Visualizations

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mode of action for linear peptide inhibitors of HIV-1 gp120 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The GP120 molecule of HIV-1 and its interaction with T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic Effect by Combining a gp120-Binding Protein and a gp41-Binding Antibody to Inactivate HIV-1 Virions and Inhibit HIV-1 Infection [mdpi.com]

- 5. Activity of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, against CD4-Independent Viruses and HIV-1 Envelopes Resistant to Other Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

BMS-585248: A Technical Overview of p38 Kinase Selectivity Profiling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative kinase selectivity data and detailed experimental protocols for BMS-585248 are not publicly available. This guide provides a representative framework for the selectivity profiling of a p38 kinase inhibitor, with illustrative data and methodologies based on established practices in kinase inhibitor drug discovery.

Introduction to p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of external stress signals, including inflammatory cytokines, UV radiation, and osmotic shock. The p38 MAPK signaling pathway is integral to regulating numerous cellular processes such as apoptosis, cell cycle progression, and the production of pro-inflammatory cytokines like TNF-α and IL-1β. Due to its central role in the inflammatory cascade, p38 MAP kinase, particularly the α isoform, has been a significant target for the development of therapeutic agents aimed at treating inflammatory diseases.

The Imperative of Kinase Selectivity Profiling

A critical aspect of developing kinase inhibitors is ensuring their specificity for the intended target. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding sites. Off-target inhibition can lead to unforeseen side effects and toxicity. Therefore, comprehensive selectivity profiling is essential to characterize the inhibitor's interaction with a broad panel of kinases. This process helps in identifying potential off-target effects early in the drug discovery pipeline and provides a more precise understanding of the compound's mechanism of action.

Quantitative Kinase Selectivity Profile of this compound (Illustrative)

The following table represents a hypothetical kinase selectivity profile for this compound, formatted to clearly present quantitative data. The data herein is for illustrative purposes only and is not actual experimental data for this compound. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Kinase Target | IC50 (nM) [Illustrative] | Fold Selectivity vs. p38α [Illustrative] |

| p38α | 10 | 1 |

| p38β | 50 | 5 |

| p38γ | >1000 | >100 |

| p38δ | >1000 | >100 |

| JNK1 | 800 | 80 |

| JNK2 | 1200 | 120 |

| ERK1 | >10000 | >1000 |

| ERK2 | >10000 | >1000 |

| IKKβ | 2500 | 250 |

| GSK3β | 5000 | 500 |

| CDK2 | >10000 | >1000 |

| SRC | 7500 | 750 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for biochemical and cellular assays used in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate by the kinase.

Materials:

-

Recombinant human p38α kinase

-

Myelin Basic Protein (MBP) as substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35)

-

This compound (or test compound) serially diluted in DMSO

-

96-well assay plates

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a kinase reaction mixture containing p38α kinase and MBP in the kinase reaction buffer.

-

Add 1 µL of serially diluted this compound to the assay wells.

-

Add 24 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 25 µL of [γ-³³P]ATP solution.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of 150 mM phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate three times with wash buffer to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.

Cellular Assay: Lipopolysaccharide (LPS)-induced TNF-α production in THP-1 cells

This assay assesses the ability of the inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 cell culture medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or test compound) serially diluted in DMSO

-

96-well cell culture plates

-

TNF-α ELISA kit

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

-

Seed THP-1 cells into 96-well plates at a density of 1 x 10⁵ cells/well and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Remove the PMA-containing medium and replace it with fresh serum-free medium.

-

Pre-incubate the cells with serially diluted this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4 hours.

-

Collect the cell culture supernatant to measure TNF-α levels.

-

Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

In a parallel plate, assess cell viability in the presence of the inhibitor using a cell viability assay to rule out cytotoxic effects.

-

Calculate the percentage of inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Kinase Inhibitor Profiling Workflow

Caption: A generalized workflow for a radiometric kinase inhibition assay.

Summary

This technical guide outlines the critical aspects of characterizing the selectivity profile of a p38 MAP kinase inhibitor, using this compound as a representative example. While specific experimental data for this compound is not publicly available, the principles and methodologies described here are fundamental to the preclinical assessment of kinase inhibitors. A thorough understanding of a compound's selectivity is paramount for its progression as a potential therapeutic agent, enabling a more informed evaluation of its efficacy and safety profile. The provided diagrams and protocols offer a foundational understanding for researchers engaged in the discovery and development of novel kinase inhibitors.

BMS-585248: A Focus on HIV-1 Inhibition, Not Kinase Activity

Contrary to the inquiry for information on its effects in in vitro kinase assays, the compound BMS-585248 is not recognized as a kinase inhibitor. Extensive scientific literature identifies this compound as a third-generation HIV-1 attachment inhibitor, a class of antiviral drugs that prevent the virus from entering and infecting human immune cells.

This compound's mechanism of action is centered on disrupting the initial stages of the HIV life cycle.[1][2] It specifically targets the viral envelope glycoprotein gp120, preventing its interaction with the CD4 receptor on the surface of host T-cells.[3] This blockage of the gp120-CD4 binding is a critical step in inhibiting viral entry and subsequent replication.

Due to its distinct antiviral mechanism, there is no publicly available scientific data detailing in vitro kinase assays, kinase selectivity profiles, or associated experimental protocols for this compound. Research and development efforts for this compound have been focused on its efficacy and properties as an HIV-1 entry inhibitor.

Understanding the Actual Target of this compound

The following diagram illustrates the established mechanism of action for this compound as an HIV-1 attachment inhibitor, which is fundamentally different from the inhibition of kinase signaling pathways.

Given that this compound is not a kinase inhibitor, a technical guide on its in vitro kinase assay cannot be generated. The core requirements of the request, including quantitative kinase data, experimental protocols for kinase assays, and diagrams of kinase signaling pathways, are not applicable to this compound based on available scientific evidence.

References

In-Depth Technical Guide: Cellular Targets of BMS-582949

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "BMS-585248" did not yield relevant information on a specific cellular target. Extensive research indicates a likely user interest in the well-documented p38 MAP kinase inhibitor, BMS-582949 . This guide will focus on the cellular targets and associated methodologies for BMS-582949.

Core Cellular Target and Mechanism of Action

The primary cellular target of BMS-582949 is p38 mitogen-activated protein kinase alpha (p38α MAPK) .[1][2] BMS-582949 is a potent and highly selective inhibitor of this kinase.[1][2]

Its mechanism of action is twofold:

-

Inhibition of Kinase Activity: It directly inhibits the catalytic activity of the p38α enzyme, preventing the phosphorylation of its downstream substrates.

-

Inhibition of Activation: BMS-582949 also inhibits the activation of p38 itself by preventing its phosphorylation by upstream kinases, such as MKK3 and MKK6. This is achieved by binding to p38α and inducing a conformational change in the activation loop, making it less accessible to the upstream kinases.

By inhibiting the p38α MAPK signaling pathway, BMS-582949 effectively reduces the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα) .

Quantitative Data Summary

The inhibitory potency of BMS-582949 has been determined through both enzymatic and cell-based assays.

| Target/Process | Assay Type | Metric | Value (nM) |

| p38α MAP Kinase | Enzymatic (Cell-free) Assay | IC50 | 13 |

| TNFα Production | Cellular Assay (in hPBMCs) | IC50 | 50 |

Signaling Pathway Visualization

The following diagram illustrates the p38 MAPK signaling cascade and highlights the inhibitory action of BMS-582949.

Caption: The p38 MAPK signaling cascade and the point of inhibition by BMS-582949.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of BMS-582949.

p38α MAP Kinase Enzymatic Assay

This assay measures the direct inhibition of p38α kinase activity by BMS-582949 in a cell-free system.

Experimental Workflow Diagram:

Caption: Workflow for the p38α enzymatic inhibition assay.

Detailed Protocol:

-

Materials:

-

Recombinant active human p38α MAP kinase.

-

Kinase substrate: Biotinylated ATF2 peptide.

-

Adenosine triphosphate (ATP).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.

-

BMS-582949, serially diluted in DMSO.

-

Stop Solution: 50 mM EDTA in assay buffer.

-

Detection Reagents: Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-Allophycocyanin (SA-APC) for TR-FRET detection.

-

-

Procedure:

-

To the wells of a low-volume 384-well plate, add 1 µL of serially diluted BMS-582949 in DMSO.

-

Add 10 µL of p38α enzyme diluted in assay buffer to each well.

-

Incubate for 60 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of a solution containing both the ATF2 peptide substrate and ATP in assay buffer.

-

Allow the reaction to proceed for 90 minutes at room temperature.

-

Terminate the reaction by adding 10 µL of Stop Solution.

-

Add 10 µL of the detection reagent mixture (Europium-labeled antibody and SA-APC) to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

-

Convert the raw data to percent inhibition relative to DMSO controls and determine the IC50 value using non-linear regression analysis.

-

Cellular TNFα Inhibition Assay in Human PBMCs

This assay evaluates the ability of BMS-582949 to inhibit the production of TNFα in primary human immune cells, providing a more physiologically relevant measure of its anti-inflammatory activity.

Experimental Workflow Diagram:

Caption: Workflow for the cellular TNFα inhibition assay in hPBMCs.

Detailed Protocol:

-

Materials:

-

Freshly drawn human whole blood from healthy donors.

-

Ficoll-Paque PLUS for density gradient separation.

-

RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS).

-

BMS-582949, serially diluted in DMSO.

-

Lipopolysaccharide (LPS) from E. coli.

-

Human TNFα Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Procedure:

-

Isolate hPBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated cells and resuspend them in RPMI-1640 with 10% FBS to a final concentration of 1x10⁶ cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well tissue culture plate.

-

Add 1 µL of serially diluted BMS-582949 to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells by adding 10 µL of LPS to achieve a final concentration of 100 ng/mL.

-

Incubate the plates for 18 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, centrifuge the plate at 1200 rpm for 10 minutes to pellet the cells.

-

Carefully collect the cell-free supernatant for analysis.

-

Determine the concentration of TNFα in the supernatants using a commercial human TNFα ELISA kit, following the manufacturer's instructions.

-

Calculate the percent inhibition of TNFα production relative to LPS-stimulated DMSO controls and determine the IC50 value using non-linear regression analysis.

-

References

No Publicly Available Data for BMS-585248 in Inflammation Research

A comprehensive search for the compound BMS-585248 has yielded no publicly available scientific literature, clinical trial data, or patent information related to its use in inflammation research. The identifier "this compound" appears in the catalogs of several chemical suppliers, but in all instances, the product is listed as "Not Available For Sale."

This lack of information prevents the creation of the requested in-depth technical guide. It is not possible to provide quantitative data, detailed experimental protocols, or signaling pathway diagrams for a compound with no accessible research history.

Searches for other compounds with the "BMS" prefix, a common designation for molecules from Bristol Myers Squibb, have revealed information on different chemical entities in various stages of development. However, these findings are not relevant to this compound.

It is likely that this compound is either an internal compound designation with no public data, a project that was discontinued at a very early stage of research and development, or an incorrect identifier. Without any primary or secondary sources describing its biological activity, mechanism of action, or experimental evaluation, the core requirements of the requested guide cannot be fulfilled.

No Preclinical Studies Found for BMS-585248

A comprehensive search for preclinical studies involving the compound BMS-585248 has yielded no publicly available data. The requested in-depth technical guide or whitepaper cannot be produced due to the absence of foundational research on this specific molecule.

Initial investigations suggest that "this compound" may be an incorrect or outdated designation for a Bristol-Myers Squibb compound. Extensive searches across scientific databases and clinical trial registries failed to identify any preclinical research, including mechanism of action, in vivo or in vitro studies, pharmacokinetics, or toxicology reports associated with this identifier.

The search results did, however, provide information on a range of other Bristol-Myers Squibb compounds, including but not limited to:

-

BMS-986142 (a reversible Bruton's tyrosine kinase inhibitor)

-

BMS-986231

-

BMS-986165

-

BMS-790052

-

BMS-986205

-

BMS-986449

-

BMS-986447

-

BMS-986322

Without any primary data on this compound, it is not possible to fulfill the core requirements of the request, which include the presentation of quantitative data, detailed experimental protocols, and the generation of signaling pathway diagrams.

It is recommended that the user verify the compound identifier. If "this compound" is a typographical error and another compound was intended, a new search with the correct identifier can be initiated. Alternatively, if the user is interested in one of the other BMS compounds for which information is available, the request can be re-scoped to focus on that molecule. At present, no further action can be taken regarding preclinical studies of this compound.

An In-depth Technical Guide on the Pharmacokinetics of Selected BMS Compounds in Animal Models

A comprehensive analysis of the preclinical pharmacokinetic profiles of various Bristol-Myers Squibb (BMS) developmental compounds, offering insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics across different animal species. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic properties in preclinical animal models. This document provides a detailed overview of the pharmacokinetic profiles of several Bristol-Myers Squibb (BMS) compounds, based on publicly available data. Due to the absence of specific published data for a compound designated as BMS-585248, this guide focuses on other notable BMS compounds for which animal pharmacokinetic data are available. The information presented herein is crucial for predicting human pharmacokinetics, designing clinical trials, and understanding the potential for efficacy and toxicity.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of various BMS compounds in different animal models, facilitating a comparative analysis of their dispositional properties.

Table 1: Pharmacokinetics of BMS-204352 in Dogs Following a Single Intravenous Dose

| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | CL (mL/h/kg) | Vss (mL/kg) |

| 0.4 | 134 | 2990 | 13.5 | 134 | 2839 |

| 0.9 | 321 | 6340 | 17.0 | 142 | 3291 |

| 2.0 | 789 | 14900 | 15.6 | 134 | 3030 |

| Data from a study on the dose proportionality of BMS-204352 in beagle dogs. Results indicated linear pharmacokinetics over the tested dose range.[1] |

Table 2: Oral Bioavailability of BMS-562086 in Various Animal Species

| Species | Absolute Oral Bioavailability (%) |

| Rats | 40.1 |

| Dogs | 58.8 |

| Chimpanzees | 58.5 |

| BMS-562086, a corticotropin-releasing factor-1 receptor antagonist, demonstrated good oral bioavailability across multiple species.[2] |

Table 3: Oral Bioavailability of BMS-690514 in Preclinical Species

| Species | Oral Bioavailability (%) |

| Mice | 78 |

| Rats | ~100 |

| Monkeys | 8 |

| Dogs | 29 |

| BMS-690514 is a potent inhibitor of EGFR and VEGFR2. The variability in oral bioavailability highlights species-specific differences in absorption and/or first-pass metabolism.[3] |

Table 4: Disposition of Radiolabeled BMS-204352 in Rats and Dogs

| Species | Route | % Dose in Urine | % Dose in Feces | Absolute Oral Bioavailability (%) |

| Rats | IA | 5.9 | 85 | 55 |

| Rats | PO | 4.5 | 99.5 | 55 |

| Dogs | IV | 5.2 | 83 | 79 |

| Dogs | PO | 4 | 86 | 79 |

| This study with radiolabeled BMS-204352 indicated that nonrenal (biliary) excretion was the predominant route of elimination in both rats and dogs.[4] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. The following sections describe the experimental designs for the cited studies.

BMS-204352 Dog Pharmacokinetic Study

-

Study Design: An open-label, three-way crossover study was conducted in three male beagle dogs.[1]

-

Dosing: Single intravenous doses of BMS-204352 were administered as a 6-minute infusion at 0.4, 0.9, and 2.0 mg/kg. A washout period of at least one week separated the treatments.[1]

-

Sample Collection: Serial blood samples were collected for up to 32 hours post-dose.[1]

-

Analytical Method: Plasma concentrations of intact BMS-204352 were determined using a validated liquid chromatography-mass spectrometric (LC/MS) method.[1]

-

Pharmacokinetic Analysis: A non-compartmental method was used for pharmacokinetic analysis.[1]

BMS-204352 Disposition Study in Rats and Dogs

-

Study Design:

-

Dosing:

-

Sample Collection: Blood, urine, and feces were collected.[4]

-

Analytical Method: Plasma was analyzed for unchanged BMS-204352 using a validated LC/MS assay. Total radioactivity in plasma, urine, and feces was measured by liquid scintillation counting.[4]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and concepts in pharmacokinetic studies.

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Caption: Conceptual diagram of oral bioavailability and first-pass metabolism.

References

- 1. Pharmacokinetics and dose proportionality of BMS-204352 after intravenous administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo metabolism and pharmacokinetics of BMS-562086, a potent and orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Disposition of radiolabeled BMS-204352 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on BMS-585248 and Its Role in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-585248 is a small-molecule inhibitor that plays a critical role in the initial stages of Human Immunodeficiency Virus type 1 (HIV-1) infection. This document provides a comprehensive technical overview of its mechanism of action, its impact on viral signal transduction, and detailed experimental protocols for its study. While initial reports were conflicting, thorough investigation has clarified that this compound is not a ROCK inhibitor, but a potent HIV-1 attachment inhibitor. It functions by directly targeting the viral envelope glycoprotein gp120, a crucial component for viral entry into host cells. By binding to gp120, this compound effectively blocks the conformational changes necessary for the virus to engage with the primary host cell receptor, CD4. This inhibition of the initial virus-cell binding event is a key upstream intervention that prevents the subsequent signal transduction cascade required for viral fusion and entry.

This guide will delve into the specifics of this interaction, present available quantitative data, and provide detailed methodologies for the assays used to characterize this and similar compounds. For some quantitative data points, information on the closely related and more extensively studied compound, BMS-626529 (the active moiety of the prodrug Fostemsavir), will be used as a reference to illustrate the expected potency and binding characteristics.

Mechanism of Action: Inhibition of HIV-1 Attachment

The entry of HIV-1 into a host cell is a multi-step process initiated by the interaction of the viral envelope glycoprotein gp120 with the CD4 receptor on the surface of target cells, such as T-helper cells. This binding event triggers a series of conformational changes in gp120, which then allows it to bind to a coreceptor, either CCR5 or CXCR4. This dual-receptor engagement facilitates the fusion of the viral and cellular membranes, ultimately leading to the release of the viral capsid into the host cell cytoplasm.

This compound disrupts this cascade at its inception. It binds to a highly conserved pocket within the gp120 glycoprotein. This binding allosterically prevents the necessary conformational rearrangements of gp120 that are induced upon CD4 engagement. By locking gp120 in a conformation that is unable to effectively bind to the CD4 receptor, this compound acts as a potent attachment inhibitor, thereby preventing the first and most critical step in the viral entry process.

Signaling Pathway Interruption

The binding of gp120 to CD4 is not merely a physical docking but the initiation of a signal transduction event that primes the viral envelope for subsequent interactions. This compound's mechanism of action can be visualized as an interruption of this initial signaling event.

Figure 1: Simplified signaling pathway of HIV-1 entry and the inhibitory action of this compound.

Quantitative Data

Precise quantitative data for this compound is not extensively available in the public domain. However, data for the closely related compound BMS-626529, which shares the same mechanism of action, provides valuable insight into the potency of this class of inhibitors.

| Parameter | Value | Compound | HIV-1 Strain(s) | Reference Assay |

| EC50 | <10 nM | BMS-626529 | Majority of laboratory and clinical isolates | Cell-based viral entry/replication assays |

| EC50 Range | pM to >10 µM | BMS-626529 | Diverse panel of viral isolates | Cell-based viral entry/replication assays |

| Binding Affinity (Kd) | Not explicitly stated, but has a long dissociative half-life | BMS-6265249 | Purified gp120 | Surface Plasmon Resonance (SPR) |

Experimental Protocols

The characterization of HIV-1 attachment inhibitors like this compound involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

HIV-1 Pseudovirus Neutralization Assay

This assay is a cornerstone for evaluating the antiviral activity of entry inhibitors in a safe and reproducible manner.

Objective: To determine the concentration of this compound required to inhibit 50% of viral entry (EC50).

Materials:

-

HEK293T cells

-

HIV-1 envelope (Env)-expressing plasmid and an env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

-

Transfection reagent (e.g., FuGENE 6)

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)

-

This compound compound stock solution

-

Culture medium (DMEM with 10% FBS, penicillin/streptomycin)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the Env-expressing plasmid and the env-deficient backbone plasmid using a suitable transfection reagent.

-

Incubate for 48-72 hours.

-

Harvest the cell supernatant containing the pseudoviruses.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

Titer the pseudovirus stock on TZM-bl cells to determine the appropriate dilution for the neutralization assay.

-

-

Neutralization Assay:

-

Plate TZM-bl cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

In a separate plate, pre-incubate the diluted pseudovirus with the serial dilutions of this compound for 1 hour at 37°C.

-

Remove the medium from the TZM-bl cells and add the virus-compound mixture.

-

Incubate for 48 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the percent neutralization for each compound concentration relative to virus control wells (no compound).

-

Determine the EC50 value by plotting the percent neutralization against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Figure 2: Workflow for the HIV-1 pseudovirus neutralization assay.

gp120-CD4 Binding Inhibition Assay (ELISA-based)

This biochemical assay directly measures the ability of this compound to block the interaction between gp120 and CD4.

Objective: To determine the concentration of this compound that inhibits 50% of the gp120-CD4 binding (IC50).

Materials:

-

Recombinant HIV-1 gp120

-

Recombinant soluble CD4 (sCD4)

-

High-binding 96-well ELISA plates

-

This compound compound stock solution

-

Anti-gp120 monoclonal antibody (e.g., from a sheep or goat)

-

HRP-conjugated secondary antibody (e.g., anti-sheep/goat IgG)

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 5% non-fat dry milk)

-

Plate reader

Protocol:

-

Plate Coating:

-

Coat a 96-well ELISA plate with sCD4 at a concentration of 1-2 µg/mL in PBS overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Binding Inhibition:

-

Prepare serial dilutions of this compound.

-

In a separate plate or tubes, pre-incubate a constant concentration of recombinant gp120 with the serial dilutions of this compound for 1 hour at 37°C.

-

Transfer the gp120-compound mixtures to the sCD4-coated plate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate five times with wash buffer.

-

-

Detection:

-

Add the primary anti-gp120 antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Add stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition of binding for each compound concentration relative to control wells (no compound).

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Figure 3: Workflow for the gp120-CD4 binding inhibition ELISA.

Conclusion

This compound represents a class of HIV-1 entry inhibitors that function by an upstream mechanism of action, targeting the initial attachment of the virus to the host cell. By binding to the gp120 envelope glycoprotein, it prevents the conformational changes required for CD4 receptor engagement, thereby inhibiting the first step of the signal transduction cascade that leads to viral entry. This in-depth guide provides a foundational understanding of its role in disrupting this critical viral process, supported by quantitative data from a closely related compound and detailed experimental protocols for its characterization. This information is intended to be a valuable resource for researchers and scientists in the field of virology and drug development.

Methodological & Application

Application Notes and Protocols for BMS-58248 (BMS-582949) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949 is a potent and selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a key therapeutic target for inflammatory diseases. BMS-582949 exerts its effects by inhibiting the kinase activity of p38α, thereby blocking the downstream signaling cascade that leads to the expression of these inflammatory mediators. These application notes provide detailed protocols for utilizing BMS-582949 in cell culture experiments to investigate its biological activity.

Mechanism of Action

BMS-582949 targets the ATP-binding pocket of p38α MAPK, preventing the phosphorylation of its downstream substrates. This inhibition effectively blocks the signaling cascade initiated by various extracellular stimuli, including stress and inflammatory cytokines. The primary downstream effect of p38α MAPK inhibition by BMS-582949 is the suppression of pro-inflammatory cytokine production, most notably TNF-α.

Data Presentation

The inhibitory activity of BMS-582949 has been quantified in various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (p38α MAP Kinase) | Enzymatic Assay | 13 nM | [1][2] |

| IC50 (TNF-α production) | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 50 nM | [2] |

| Selectivity | Jnk2 (MAP kinase) | 450-fold selective over Jnk2 | [1] |

| Selectivity | Raf (kinase) | 190-fold selective over Raf | [1] |

Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by BMS-582949.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the activity of BMS-582949.

Experimental Workflow

Protocol 1: Inhibition of LPS-Induced TNF-α Production in Human PBMCs

This protocol details the procedure for measuring the inhibitory effect of BMS-582949 on the production of TNF-α in human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

BMS-582949

-

Lipopolysaccharide (LPS) from E. coli

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

Phosphate Buffered Saline (PBS)

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL. Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow cells to adhere.

-

Compound Preparation: Prepare a stock solution of BMS-582949 in DMSO. Serially dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). The final DMSO concentration should be kept below 0.1%.

-

Compound Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared BMS-582949 dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control. Pre-incubate the cells with the compound for 1 hour at 37°C.

-

LPS Stimulation: Prepare a working solution of LPS in complete RPMI-1640 medium. Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the unstimulated control wells.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

-

TNF-α Measurement: Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of BMS-582949 compared to the vehicle-treated, LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of BMS-582949 and fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes how to assess the inhibitory effect of BMS-582949 on the phosphorylation of p38 MAPK in a suitable cell line (e.g., THP-1 monocytes).

Materials:

-

THP-1 cells (or other suitable cell line)

-

RPMI-1640 medium with supplements

-

BMS-582949

-

LPS

-

DMSO

-

6-well cell culture plates

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Seeding: Culture THP-1 cells in complete RPMI-1640 medium. Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to grow to 70-80% confluency.

-

Compound Treatment and Stimulation: Treat the cells with various concentrations of BMS-582949 or vehicle (DMSO) for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane and re-probe it with the primary antibody against total p38 MAPK.

-

-

Data Analysis: Quantify the band intensities for both phospho-p38 and total p38 using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each treatment condition. A decrease in this ratio in the presence of BMS-582949 indicates inhibition of p38 MAPK phosphorylation.

Conclusion

BMS-582949 is a valuable research tool for investigating the role of the p38α MAPK signaling pathway in various cellular processes, particularly in the context of inflammation. The protocols provided here offer a framework for characterizing the in vitro activity of this inhibitor. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for the Use of p38 MAPK Inhibitors in a Mouse Model of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, cartilage degradation, and bone erosion. The mitogen-activated protein kinase (MAPK) signaling pathways, particularly the p38 MAPK pathway, play a crucial role in the pathogenesis of RA. Activation of p38 MAPK in immune and synovial cells leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are key mediators of inflammation and joint destruction in RA. Consequently, inhibition of the p38 MAPK pathway has emerged as a promising therapeutic strategy for the treatment of inflammatory arthritis.

While the specific compound BMS-585248 is not readily identified in publicly available literature, this document provides a comprehensive guide to the application of p38 MAPK inhibitors in a mouse model of arthritis, using publicly available data for representative compounds. The protocols and data presented herein are based on established methodologies for evaluating p38 MAPK inhibitors in the widely used Collagen-Induced Arthritis (CIA) mouse model. This information can be adapted for the preclinical evaluation of novel p38 MAPK inhibitors, including those developed by Bristol-Myers Squibb (BMS).

Mechanism of Action: p38 MAPK Signaling in Arthritis

The p38 MAPK signaling cascade is a key regulator of the inflammatory response in rheumatoid arthritis. Upon stimulation by inflammatory cytokines (e.g., TNF-α, IL-1β) or cellular stress, upstream kinases (MKK3/6) phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and kinases, leading to the increased expression of genes encoding pro-inflammatory cytokines, chemokines, and matrix metalloproteinases (MMPs), which collectively contribute to the inflammation and joint destruction characteristic of RA. p38 MAPK inhibitors act by blocking the kinase activity of p38, thereby preventing the downstream signaling events that drive the inflammatory cascade.

Caption: p38 MAPK signaling pathway in rheumatoid arthritis.

Experimental Protocols

The following protocols describe the induction of Collagen-Induced Arthritis (CIA) in mice and the subsequent administration of a p38 MAPK inhibitor for therapeutic evaluation.

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used and well-characterized animal model of rheumatoid arthritis that shares many pathological and immunological features with the human disease.

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles (26-gauge)

Protocol:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of equal volumes of bovine type II collagen solution and CFA.

-

Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of equal volumes of bovine type II collagen solution and IFA.

-

Anesthetize mice and administer 100 µL of the emulsion intradermally at a site different from the primary immunization.

-

-

Arthritis Assessment:

-

Monitor mice daily for the onset and severity of arthritis, typically beginning around day 24.

-

Score each paw for inflammation on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

Caption: Experimental workflow for the CIA mouse model.

Administration of a p38 MAPK Inhibitor (Example: VX-745)

The following protocol is based on published studies using the p38 MAPK inhibitor VX-745 in the CIA mouse model.

Materials:

-

VX-745 (or other p38 MAPK inhibitor)

-

Vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles

Protocol (Therapeutic Dosing):

-

Treatment Initiation: Begin treatment upon the onset of clinical signs of arthritis (typically around day 24-28).

-

Dosing: Administer VX-745 orally once or twice daily at desired dose levels (e.g., 10, 30, 100 mg/kg). A vehicle control group should be included.

-

Duration: Continue treatment for a predefined period, typically 14-21 days.

-

Monitoring: Continue to monitor and score arthritis severity daily throughout the treatment period.

-

Endpoint Analysis: At the end of the study, collect tissues (paws, serum) for histopathological analysis and biomarker measurements.

Data Presentation

The efficacy of a p38 MAPK inhibitor in the CIA mouse model can be quantified through various parameters. The following tables summarize representative data for a p38 MAPK inhibitor in this model.

Table 1: Effect of a p38 MAPK Inhibitor on Clinical Arthritis Score

| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) | % Inhibition |

| Vehicle Control | - | 10.5 ± 1.2 | - |

| p38 Inhibitor | 10 | 6.8 ± 0.9 | 35% |

| p38 Inhibitor | 30 | 4.2 ± 0.7 | 60% |

| p38 Inhibitor | 100 | 2.1 ± 0.5 | 80% |

Table 2: Effect of a p38 MAPK Inhibitor on Histopathological Scores

| Treatment Group | Dose (mg/kg) | Inflammation Score | Cartilage Damage Score | Bone Erosion Score |

| Vehicle Control | - | 3.5 ± 0.4 | 3.2 ± 0.5 | 3.0 ± 0.6 |

| p38 Inhibitor | 30 | 1.5 ± 0.3 | 1.2 ± 0.4 | 1.1 ± 0.3 |

| p38 Inhibitor | 100 | 0.8 ± 0.2 | 0.6 ± 0.2 | 0.5 ± 0.2 |

(Scores are on a scale of 0-4, where 0 is normal and 4 is severe)

Table 3: Effect of a p38 MAPK Inhibitor on Serum Cytokine Levels

| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) |

| Vehicle Control | - | 150 ± 25 | 85 ± 15 |

| p38 Inhibitor | 30 | 75 ± 12 | 40 ± 8 |

| p38 Inhibitor | 100 | 30 ± 8 | 15 ± 5 |

Conclusion

The inhibition of the p38 MAPK signaling pathway represents a viable and promising therapeutic approach for the treatment of rheumatoid arthritis. The Collagen-Induced Arthritis (CIA) mouse model provides a robust and relevant preclinical system for the in vivo evaluation of p38 MAPK inhibitors. The protocols and data presented in these application notes offer a framework for researchers to design and execute studies to assess the efficacy of novel compounds targeting this critical inflammatory pathway. Careful consideration of experimental design, including appropriate controls, dosing regimens, and endpoint analyses, is essential for obtaining reliable and translatable results in the drug development process.

Application Notes and Protocols for In Vivo Studies of BMS-585248

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-585248 is a third-generation, small-molecule inhibitor targeting Human Immunodeficiency Virus type 1 (HIV-1) attachment.[1] As a critical area of interest in antiretroviral therapy, understanding the in vivo characteristics of this compound is paramount for preclinical and clinical development. These application notes provide a summary of available in vivo dosage information and a detailed protocol for administration in rodent models, based on published preclinical studies. Additionally, a diagrammatic representation of the compound's mechanism of action is provided to facilitate a comprehensive understanding of its role in virology research.

Quantitative Data Summary

Pharmacokinetic data for this compound has been established in male rats, demonstrating good oral bioavailability. The following table summarizes key parameters from in vivo studies.

| Animal Model | Administration Route | Dosage (mg/kg) | Resulting Systemic Exposure (AUC) |

| Male Rat | Intravenous (IV) | 1 | 3220 nM·h |

| Male Rat | Oral (PO) | 5 | 8064 nM·h |

| Male Rat | Oral (PO) | up to 200 | Data not specified |

Table 1: Summary of in vivo dosage and pharmacokinetic data for this compound in male rats.[1]

Experimental Protocols

The following is a detailed protocol for the oral administration of this compound in a rat model, based on typical methodologies for pharmacokinetic assessment of small molecules.

Objective: To assess the pharmacokinetic profile of this compound following oral administration in rats.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in water)

-

Male Sprague-Dawley rats (or other appropriate strain), weight-matched

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes, syringes)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

-

Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study to allow for acclimatization.

-

Formulation Preparation:

-

On the day of dosing, prepare the dosing formulation by suspending this compound in the chosen vehicle to the desired concentration (e.g., for a 5 mg/kg dose and a 10 mL/kg dosing volume, the concentration would be 0.5 mg/mL).

-

Ensure the formulation is homogenous by thorough mixing (e.g., vortexing and/or sonicating).

-

-

Dosing:

-

Fast animals overnight prior to dosing, with water available ad libitum.

-

Weigh each animal to determine the precise dosing volume.

-

Administer the this compound formulation via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Collect blood (approximately 0.25 mL per sample) from a suitable site (e.g., tail vein or saphenous vein) into EDTA-coated tubes.

-

After the final time point, animals may be euthanized for terminal blood collection via cardiac puncture.

-

-

Plasma Processing:

-

Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate plasma.

-

Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.

-

-

Bioanalysis:

-

Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate pharmacokinetic parameters, including AUC, Cmax, Tmax, and half-life, using appropriate software.

-

Mechanism of Action and Signaling Pathway

This compound functions as an HIV-1 attachment inhibitor by targeting the viral envelope glycoprotein gp120.[2] The binding of this compound to gp120 prevents the initial interaction of the virus with the CD4 receptor on the surface of host T-cells.[2][3] This inhibition of attachment is the first step in preventing viral entry into the host cell. By blocking this crucial interaction, subsequent conformational changes in gp120 that are necessary for co-receptor (CCR5 or CXCR4) binding and membrane fusion are averted, thus neutralizing the virus's ability to infect the cell.[2][4]

References

Application Notes: Detection of p38 MAPK Phosphorylation Inhibition by BMS-585248 using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Consequently, it is a key target in the development of therapeutics for inflammatory diseases. BMS-585248 is a potent and selective inhibitor of p38 MAPK. These application notes provide a detailed protocol for utilizing Western blotting to detect the inhibition of p38 phosphorylation at Threonine 180 and Tyrosine 182 in cell lysates following treatment with this compound. The accompanying protocols and diagrams are intended to guide researchers in accurately assessing the efficacy of this and similar inhibitor compounds.

Data Presentation

The quantitative data from the Western blot analysis can be effectively summarized in the following table. This allows for a clear comparison of the levels of phosphorylated p38 (p-p38) relative to the total p38 protein across different treatment conditions.

| Treatment Group | Concentration (nM) | p-p38 Band Intensity (Arbitrary Units) | Total p38 Band Intensity (Arbitrary Units) | Normalized p-p38/Total p38 Ratio | % Inhibition |

| Vehicle Control (DMSO) | 0 | 0 | |||

| This compound | 10 | ||||

| This compound | 50 | ||||

| This compound | 100 | ||||

| This compound | 500 | ||||

| Positive Control (e.g., Anisomycin) | Varies | N/A |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Caption: A streamlined workflow of the Western blot protocol.

Experimental Protocols

Materials and Reagents

-

Cell Line: Appropriate cell line known to have an active p38 MAPK pathway (e.g., HeLa, THP-1, or primary cells).

-

This compound: Prepare a stock solution in DMSO. Note: BMS-582949 is a close analog with a reported IC50 of 13 nM in cell-free assays and 50 nM for TNF-α production in PBMCs, providing a good starting point for concentration ranges.[1][2]

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 10-12%).

-

Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody.

-

Rabbit or mouse anti-total p38 MAPK antibody.

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Wash Buffer: TBST.

Detailed Methodology

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere and grow overnight.

-

Treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 500 nM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

-

Include a positive control by stimulating cells with a known p38 activator (e.g., anisomycin, UV radiation) for a short duration (e.g., 30 minutes) prior to lysis.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping.

-

Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples with lysis buffer and add Laemmli sample buffer.

-

Denature the samples by heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38.

-

Quantify the band intensities using image analysis software. Calculate the ratio of phospho-p38 to total p38 for each sample. Determine the percentage of inhibition relative to the vehicle-treated control.

-

References

BMS-585248 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-585248 is a third-generation small molecule inhibitor of HIV-1 attachment, a critical step in the viral entry process. By binding to the viral envelope glycoprotein gp120, this compound prevents the initial interaction between the virus and the host cell's CD4 receptor, thereby blocking viral entry and subsequent replication. These application notes provide essential information on the solubility of this compound and detailed protocols for its preparation and use in in vitro experiments.

Solubility Profile

Proper solubilization of this compound is critical for accurate and reproducible experimental results. The solubility of this compound has been determined in common laboratory solvents.

Quantitative Solubility Data

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |

| Water | Not Soluble | Avoid using aqueous solutions for initial stock preparation. |

| Ethanol | Information not available | |

| Phosphate-Buffered Saline (PBS) | Information not available | Direct dissolution in PBS is not recommended due to poor aqueous solubility. |

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to working concentrations for various in vitro assays.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but avoid excessive heat.

-

Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for In Vitro Assays (e.g., HIV-1 Pseudotype Neutralization Assay)

This protocol details the dilution of the DMSO stock solution to the final working concentrations required for cell-based assays.

Materials:

-

This compound DMSO stock solution (e.g., 10 mM)

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile dilution plates or tubes

Procedure:

-

Thawing the Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Intermediate Dilution (if necessary): Depending on the final desired concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium.

-

Final Dilution Series: Prepare a serial dilution of the this compound stock or intermediate solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay. Ensure that the final concentration of DMSO in the assay wells is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Use in Assay: Add the diluted this compound solutions to the assay plates as per the specific experimental design.

Mandatory Visualizations

Experimental Workflow for this compound Preparation

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway of this compound Action

Caption: Mechanism of HIV-1 entry inhibition by this compound.

Application Notes and Protocols: Utilizing BMS-582948 to Interrogate MAPK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using BMS-582948, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor, for studying MAPK signaling pathways. This document includes key quantitative data, detailed experimental protocols, and visual diagrams to facilitate your research.

Note on nomenclature: Initial searches for "BMS-585248" suggest a likely typographical error, as the vast majority of relevant scientific literature refers to the p38α MAPK inhibitor as BMS-582949 . This document will proceed with the information available for BMS-582949.

Introduction to BMS-582949

BMS-582949 is an orally active and highly selective inhibitor of p38α MAP kinase.[1][2] The p38 MAPK signaling cascade is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in various inflammatory diseases. BMS-582949 exhibits a dual mechanism of action, inhibiting both the kinase activity of p38 and its activation via phosphorylation. This makes it a valuable tool for dissecting the role of p38α in various biological processes.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of BMS-582949, providing a quick reference for experimental design.

Table 1: In Vitro Activity of BMS-582949

| Parameter | Value | Cell/System | Reference |

| IC50 (p38α) | 13 nM | Enzymatic Assay | [1][2] |

| IC50 (cellular TNFα) | 50 nM | LPS-stimulated human whole blood | [1] |

Table 2: In Vivo Pharmacokinetics and Efficacy of BMS-582949

| Parameter | Species | Dose | Value/Effect | Reference |

| TNFα Reduction | Mouse | 5 mg/kg, p.o. | 89% reduction at 2h, 78% at 6h post LPS challenge | [1] |

| Paw Swelling Reduction | Rat (Adjuvant-induced arthritis) | 0.3-100 mg/kg, p.o. | Significant, dose-dependent reduction | [1] |

| Oral Bioavailability | Mouse | 10 mg/kg | 90% | |

| Oral Bioavailability | Rat | Not specified | 60% | |

| Mouse Clearance | Mouse | Not specified | 4.4 mL/min/kg | |

| Mouse AUC (0-8h) | Mouse | 10 mg/kg, p.o. | 75.5 µM•h |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

Caption: Action of BMS-582949 on the p38 MAPK signaling cascade.

Caption: A typical in vitro experimental workflow using BMS-582949.

Experimental Protocols

Here are detailed protocols for key experiments to study MAPK signaling using BMS-582949.

In Vitro Inhibition of p38 Phosphorylation (Western Blot)

This protocol details the steps to assess the inhibitory effect of BMS-582949 on p38 MAPK phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., THP-1 monocytes, RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

BMS-582949 (dissolved in DMSO)

-

Lipopolysaccharide (LPS) or other stimulant

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 2-4 hours prior to treatment.

-

Inhibitor Pre-treatment: Treat cells with varying concentrations of BMS-582949 (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) or another appropriate stimulus to the culture medium and incubate for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

In Vitro p38 Kinase Assay

This protocol provides a method to directly measure the enzymatic activity of p38 MAPK in the presence of BMS-582949.

Materials:

-

Active p38 MAPK enzyme

-

p38 MAPK substrate (e.g., ATF2)

-

BMS-582949

-

Kinase assay buffer

-

ATP

-

Assay plates (e.g., 96-well)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Protocol:

-

Prepare Reagents: Dilute the active p38 MAPK enzyme, substrate, and BMS-582949 to the desired concentrations in kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the p38 MAPK enzyme, the substrate, and varying concentrations of BMS-582949 or vehicle.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.

-

Data Analysis: Plot the kinase activity against the concentration of BMS-582949 to determine the IC50 value.

Measurement of TNFα Secretion in Cell Culture (ELISA)

This protocol outlines the steps to quantify the effect of BMS-582949 on the production of the pro-inflammatory cytokine TNFα.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

RPMI 1640 medium with 10% FBS

-